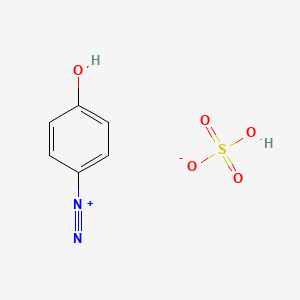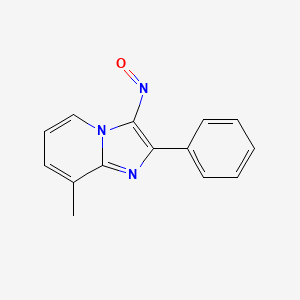
3-Ethyltetrahydro-2,5-dimethoxyfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyltetrahydro-2,5-dimethoxyfuran is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran, featuring ethyl and methoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyltetrahydro-2,5-dimethoxyfuran typically involves the functionalization of 2,5-dimethylfuran. A common method includes a three-step strategy:
Ring Opening: 2,5-dimethylfuran undergoes ring opening to form 2,5-hexanedione.
Aldol Condensation: The intermediate 2,5-hexanedione undergoes aldol condensation with aldehydes.
Hydrogenation-Cyclization: The condensation intermediate is then subjected to hydrogenation and cyclization to yield the desired alkylated tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized catalysts to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-Ethyltetrahydro-2,5-dimethoxyfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
3-Ethyltetrahydro-2,5-dimethoxyfuran has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 3-ethyltetrahydro-2,5-dimethoxyfuran exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and chemical pathways .
相似化合物的比较
Similar Compounds
2,5-Dimethoxytetrahydrofuran: A closely related compound with similar structural features but without the ethyl substituent.
Tetrahydro-2,5-dimethoxyfuran: Another related compound with similar properties and applications.
Uniqueness
3-Ethyltetrahydro-2,5-dimethoxyfuran is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
93904-51-9 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
3-ethyl-2,5-dimethoxyoxolane |
InChI |
InChI=1S/C8H16O3/c1-4-6-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3 |
InChI 键 |
MHQJXBOSOJIRBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(OC1OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


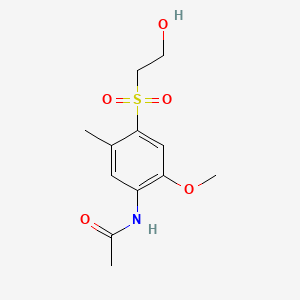

![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
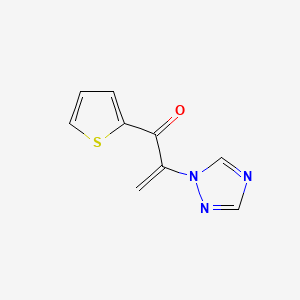
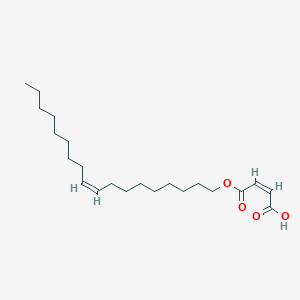
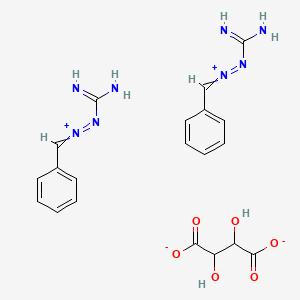

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)
